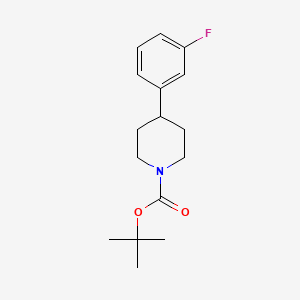
tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23FN2O2 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.37 . It is a white to yellow solid . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Synthesis and Characterization
tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate and its derivatives are synthesized through condensation reactions, involving carbamimide and 3-fluorobenzoic acid among other methods. These compounds are characterized using spectroscopic techniques such as LCMS, NMR, IR, and elemental analysis, along with X-ray diffraction studies for structural confirmation. Such compounds are utilized as intermediates in the synthesis of biologically active compounds, indicating their significance in medicinal chemistry and drug development processes (Sanjeevarayappa et al., 2015).
Biological Activity
Some derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. For instance, specific piperazine derivatives exhibited moderate anthelmintic activity and poor antibacterial activity, highlighting their potential in developing treatments for parasitic infections (Sanjeevarayappa et al., 2015).
Material Science and Catalysis
In material science and catalysis, certain fluorophenyl piperidine derivatives have been involved in the activation of C-H bonds, demonstrating their role in the formation of complex molecular structures and their potential application in catalytic processes. This includes the development of cyclometalated complexes through the activation of sp^2 and sp^3 C-H bonds, showcasing the versatility of these compounds in synthetic chemistry (Crosby et al., 2009).
Anticorrosive Applications
The compounds have also been investigated for their anticorrosive properties, particularly in protecting carbon steel in acidic environments. This research is crucial for industrial applications where metal durability and longevity are of paramount importance. For example, novel heterocyclic compounds demonstrated significant protection against corrosion, with efficiency up to 91.5% at certain concentrations, making them valuable in the development of more effective anticorrosive agents (Praveen et al., 2021).
Advanced Functional Materials
Further, their application extends to the synthesis of advanced functional materials, including anion exchange membranes (AEMs) for alkaline fuel cells. The stability and conductivity of these membranes are crucial for the efficient operation of fuel cells, indicating the importance of such compounds in energy technologies (Olsson et al., 2018).
Mechanism of Action
If you’re involved in academic research, consider reaching out to your institution’s library or information services. They often have access to databases like SciFinder, Reaxys, or PubMed, which might contain the information you’re looking for.
Remember to always handle such compounds with care, following all relevant safety protocols, as they can be involved in the production of potent substances like fentanyl .
properties
IUPAC Name |
tert-butyl 4-(3-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKNCLWKUMUPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678142 | |
| Record name | tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086398-00-6 | |
| Record name | tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



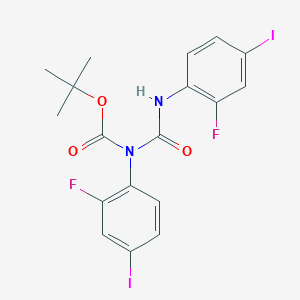

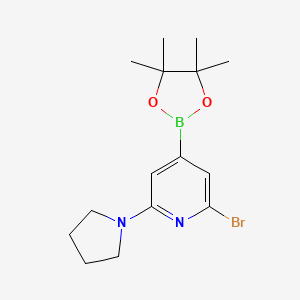
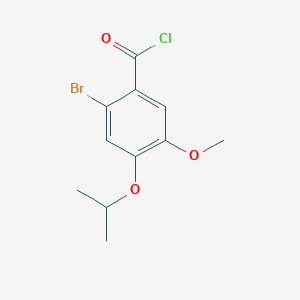
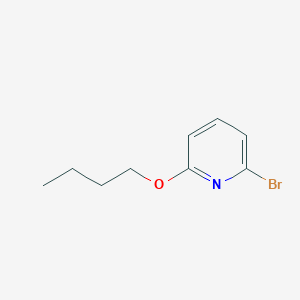
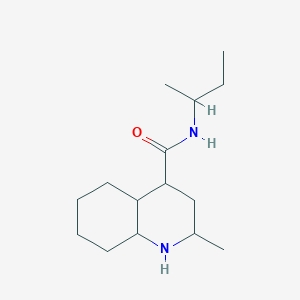
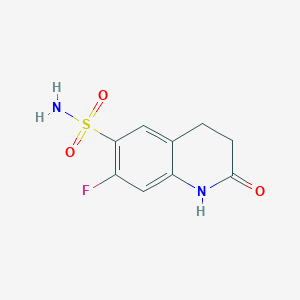

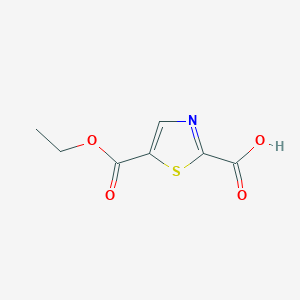
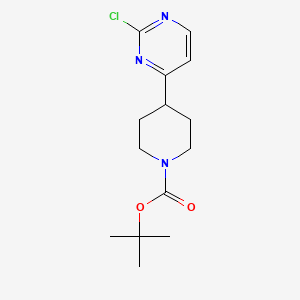
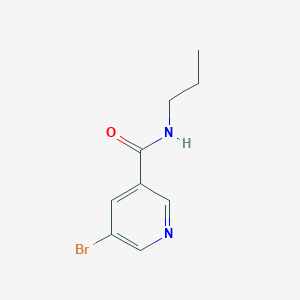

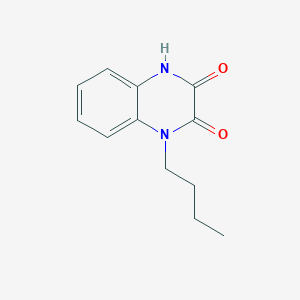
![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)